Cas no 1807291-22-0 (6-Fluoro-5-methoxypicolinonitrile)

6-Fluoro-5-methoxypicolinonitrile is a versatile intermediate in the synthesis of biologically active compounds. Its structural features, including a 6-fluoro substituent and a methoxy group, confer significant advantages for medicinal chemistry applications. The presence of these functional groups enhances reactivity and selectivity in chemical transformations, enabling the development of diverse pharmacophores. This compound is highly valued for its potential in creating novel drug candidates with improved therapeutic profiles.
6-Fluoro-5-methoxypicolinonitrile structure
1807291-22-0 structure
Product Name:6-Fluoro-5-methoxypicolinonitrile
CAS No:1807291-22-0
MF:C7H5FN2O
MW:152.125804662704
CID:4903684
Update Time:2025-10-31

6-Fluoro-5-methoxypicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-5-methoxypicolinonitrile
    • Inchi: 1S/C7H5FN2O/c1-11-6-3-2-5(4-9)10-7(6)8/h2-3H,1H3
    • InChI Key: OLQGGMMDGVBOER-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C#N)N=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 177
  • XLogP3: 1.3
  • Topological Polar Surface Area: 45.9

6-Fluoro-5-methoxypicolinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029008839-250mg
6-Fluoro-5-methoxypicolinonitrile
1807291-22-0 95%
250mg
$1068.20 2023-09-03
Alichem
A029008839-1g
6-Fluoro-5-methoxypicolinonitrile
1807291-22-0 95%
1g
$3184.50 2023-09-03

Additional information on 6-Fluoro-5-methoxypicolinonitrile

Introduction to 6-Fluoro-5-methoxypicolinonitrile (CAS No. 1807291-22-0)

6-Fluoro-5-methoxypicolinonitrile, identified by its Chemical Abstracts Service (CAS) number 1807291-22-0, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine nitrile family, characterized by its nitrogen-containing aromatic ring system, which makes it a versatile intermediate in organic synthesis. The presence of both a fluoro substituent and a methoxy group on the pyridine ring enhances its reactivity and biological potential, making it a valuable building block for drug discovery and material science applications.

The structural features of 6-Fluoro-5-methoxypicolinonitrile contribute to its unique chemical properties. The fluoro atom, known for its ability to modulate metabolic pathways and binding affinities, introduces lipophilicity and electronic effects that can fine-tune the pharmacokinetic profiles of derivatives. Meanwhile, the methoxy group provides additional electronic density and stability, enabling diverse functionalization strategies. These attributes have positioned this compound as a key intermediate in the synthesis of novel bioactive molecules.

In recent years, the demand for fluorinated compounds in medicinal chemistry has surged due to their enhanced bioavailability and improved therapeutic efficacy. Studies have demonstrated that the introduction of fluorine atoms into drug molecules can lead to increased metabolic stability, reduced susceptibility to degradation, and improved binding interactions with biological targets. 6-Fluoro-5-methoxypicolinonitrile exemplifies this trend, as it serves as a precursor for developing small-molecule inhibitors targeting various diseases.

One of the most compelling applications of 6-Fluoro-5-methoxypicolinonitrile is in the development of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with disease progression. By leveraging the reactivity of this compound, researchers can design selective kinase inhibitors that modulate aberrant signaling networks. For instance, recent studies have shown that derivatives of 6-Fluoro-5-methoxypicolinonitrile exhibit potent inhibitory activity against specific kinases, making them promising candidates for further development.

Another area where 6-Fluoro-5-methoxypicolinonitrile has shown promise is in the synthesis of antiviral agents. The fluoro-substituted pyridine core provides a scaffold that can be modified to interact with viral proteases or polymerases. This has led to the discovery of novel antiviral compounds with improved efficacy and reduced side effects. The methoxy group further enhances the compound's versatility by allowing additional functionalization to optimize pharmacological properties.

The agrochemical industry has also benefited from the use of 6-Fluoro-5-methoxypicolinonitrile as an intermediate. Fluorinated compounds are known for their enhanced pest resistance and environmental stability, making them ideal for developing next-generation pesticides. Researchers have utilized this compound to synthesize novel herbicides and fungicides that offer higher selectivity and lower toxicity compared to traditional agrochemicals.

From a synthetic chemistry perspective, 6-Fluoro-5-methoxypicolinonitrile is a valuable reagent due to its ability to undergo various transformations under mild conditions. It can be easily modified through nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, or cyclization processes to generate complex heterocyclic structures. These synthetic pathways have enabled the rapid discovery of new molecular entities with diverse biological activities.

The growing interest in green chemistry has also influenced the use of 6-Fluoro-5-methoxypicolinonitrile in sustainable synthesis methods. Researchers are exploring catalytic processes that minimize waste and energy consumption while maintaining high yields. Such innovations align with global efforts to reduce the environmental impact of chemical manufacturing.

In conclusion, 6-Fluoro-5-methoxypicolinonitrile (CAS No. 1807291-22-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse applications in drug discovery, particularly in developing kinase inhibitors and antiviral agents. As research continues to uncover new synthetic strategies and biological functions, this compound will remain at the forefront of chemical innovation.

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